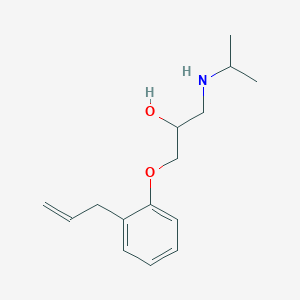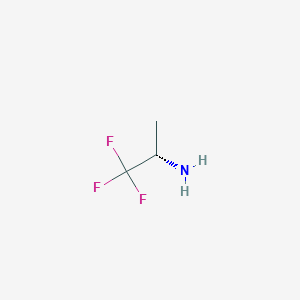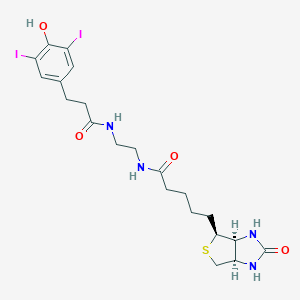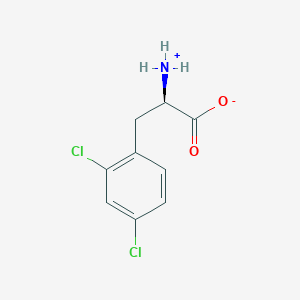
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate, commonly known as DAPT, is a chemical compound that has been widely used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease.
Mechanism Of Action
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various proteins, including amyloid precursor protein and Notch. By inhibiting gamma-secretase, DAPT reduces the production of amyloid beta peptides and Notch intracellular domain, which are involved in the development of Alzheimer's disease and cancer, respectively.
Biochemical And Physiological Effects
DAPT has been shown to have various biochemical and physiological effects. In Alzheimer's disease, DAPT reduces the production of amyloid beta peptides and reduces the deposition of amyloid plaques in the brain. In cancer, DAPT inhibits the Notch signaling pathway, which leads to reduced cell proliferation and survival. In cardiovascular disease, DAPT has anti-inflammatory effects and inhibits smooth muscle cell proliferation, which can reduce the risk of atherosclerosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using DAPT in lab experiments is its specificity for gamma-secretase inhibition. DAPT has been shown to have minimal off-target effects, which makes it a reliable tool for studying the role of gamma-secretase in various diseases. However, one of the limitations of using DAPT is its potential cytotoxicity at high concentrations. Researchers need to carefully optimize the concentration of DAPT to avoid any potential cytotoxic effects.
Future Directions
There are several future directions for the use of DAPT in scientific research. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, researchers can investigate the potential side effects of DAPT and develop strategies to minimize them.
Conclusion:
In conclusion, DAPT is a gamma-secretase inhibitor that has been widely used in scientific research for its potential therapeutic effects in various diseases. Its specificity for gamma-secretase inhibition makes it a reliable tool for studying the role of gamma-secretase in disease development. However, its potential cytotoxicity at high concentrations needs to be carefully considered. Future research can further explore its therapeutic potential and potential side effects.
Synthesis Methods
DAPT can be synthesized by reacting (R)-3-amino-2-hydroxypropionic acid with 2,4-dichlorobenzaldehyde in the presence of acetic acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain DAPT as a hydrochloride salt.
Scientific Research Applications
DAPT has been extensively studied for its potential therapeutic effects in various diseases. In Alzheimer's disease, DAPT has been shown to inhibit the production of amyloid beta peptides, which are believed to play a major role in the development of the disease. In cancer, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular disease, DAPT has been shown to have anti-inflammatory effects and to inhibit smooth muscle cell proliferation.
properties
CAS RN |
114872-48-9 |
|---|---|
Product Name |
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate |
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
GWHQTNKPTXDNRM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)[O-])[NH3+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



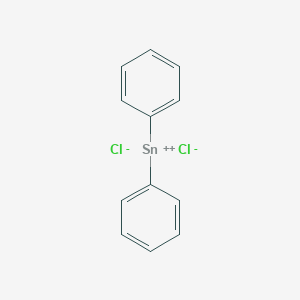


![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
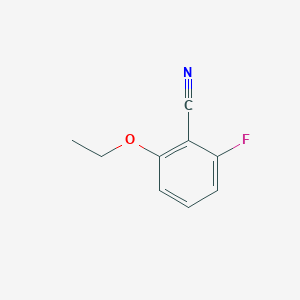

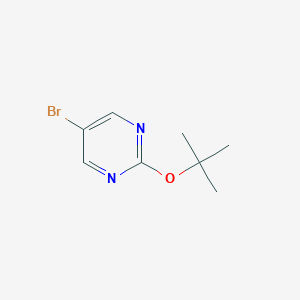
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


